molecular formula C16H20N4O B7533896 (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone

(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone

Cat. No. B7533896
M. Wt: 284.36 g/mol
InChI Key: AEDVBKZNUOQKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone, also known as PIM-1 inhibitor, is a small molecule inhibitor that targets the PIM-1 kinase enzyme. This enzyme is involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. The inhibition of PIM-1 kinase has been shown to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase is involved in the regulation of various signaling pathways, including the PI3K/AKT/mTOR and JAK/STAT pathways. The inhibition of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase leads to the downregulation of these pathways, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to have other physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor is its specificity for (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase, which reduces the potential for off-target effects. However, the use of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor in lab experiments is limited by its solubility and stability, which can affect its efficacy and reproducibility.

Future Directions

Future research on (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and diabetes. Additionally, the development of more potent and selective (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitors could improve their efficacy and reduce potential side effects. Finally, the use of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor in combination with other therapeutic agents could be explored further to improve treatment outcomes.

Synthesis Methods

The synthesis of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor involves several steps, including the coupling of 2-imidazol-1-ylpyridine and 2-propan-2-ylpyrrolidine, followed by the addition of a methanone group. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.

Scientific Research Applications

(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been extensively studied in preclinical models of cancer, where it has shown promising results as a therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. Additionally, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

(2-imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12(2)14-4-3-8-20(14)16(21)13-5-6-18-15(10-13)19-9-7-17-11-19/h5-7,9-12,14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDVBKZNUOQKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1C(=O)C2=CC(=NC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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